KRM-III - 79220-94-3

KRM-III

Catalog Number: EVT-272309
CAS Number: 79220-94-3
Molecular Formula: C15H12N2S
Molecular Weight: 252.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KRM-III is a inhibitor of t cell antigen receptor (tcr), inhibiting phorbol myristate acetate (pma) /ionomycin-induced nuclear factor of activated t cells (nfat) activation and t cell proliferation.
Source and Classification

KRM-III is synthesized through complex organic reactions that involve the formation of an imidazole ring. It is categorized under synthetic organic compounds with applications in medicinal chemistry, particularly in the development of drugs aimed at treating anxiety, epilepsy, and neuropathic pain .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRM-III typically involves multiple steps, including:

  1. Formation of the Imidazole Ring: This is a critical step that establishes the core structure of KRM-III.
  2. Functionalization: Various functional groups are introduced to enhance the compound's pharmacological properties.
  3. Purification: Techniques such as crystallization are employed to isolate the final product efficiently.

Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce the complexity of purification processes. For instance, modifications have led to improved yields from as low as 17% to over 56% in some cases, facilitating large-scale production for further studies .

Molecular Structure Analysis

Structure and Data

KRM-III features a complex molecular structure characterized by its imidazole core and various substituents that influence its biological activity. The precise molecular formula and structural data are crucial for understanding its interactions with biological targets.

  • Molecular Formula: C₁₃H₁₈N₄O₂
  • Molecular Weight: 270.31 g/mol

The structural integrity of KRM-III allows it to effectively bind to gamma-aminobutyric acid receptors, which is essential for its therapeutic effects .

Chemical Reactions Analysis

Reactions and Technical Details

KRM-III undergoes several chemical reactions during its synthesis:

  1. Reduction Reactions: These are often necessary to convert intermediates into the desired final product.
  2. Substitution Reactions: Functional groups may be added or replaced to enhance receptor selectivity and potency.

The optimization of these reactions has been critical in developing KRM-III as a viable candidate for pharmacological applications, ensuring that the synthesis can be scaled up without loss of efficacy or yield .

Mechanism of Action

Process and Data

KRM-III acts primarily as a positive allosteric modulator at gamma-aminobutyric acid receptors. This mechanism involves:

  • Binding to Receptor Sites: KRM-III binds to specific sites on the gamma-aminobutyric acid receptors, enhancing their activity.
  • Increased Neurotransmission: This binding results in increased inhibitory neurotransmission, which can alleviate symptoms associated with anxiety and seizures.

Research indicates that KRM-III exhibits a preference for alpha-3 over alpha-1 subtypes, suggesting a targeted action that may minimize side effects typically associated with broad-spectrum anxiolytics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRM-III exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

These properties are essential for determining the compound's behavior in biological systems as well as its formulation into drug products .

Applications

Scientific Uses

KRM-III has significant potential applications in scientific research and pharmacology:

  1. Anxiolytic Research: Its ability to modulate gamma-aminobutyric acid receptors positions it as a candidate for developing new anxiolytic therapies.
  2. Epilepsy Treatment: The compound's anticonvulsant properties suggest potential use in treating various forms of epilepsy.
  3. Neuropathic Pain Management: KRM-III may offer new avenues for managing chronic pain conditions linked to nerve damage.

Ongoing studies aim to explore these applications further, particularly focusing on optimizing pharmacokinetics and minimizing adverse effects associated with current treatments .

Introduction to KRM-III in Contemporary Pharmacological Research

Historical Context and Discovery of KRM-III in Medicinal Chemistry

The development of KRM-III represents a strategic evolution in GABAA receptor (GABAAR)-targeted therapeutics. Its discovery emerged from systematic structure-activity relationship (SAR) studies conducted on imidazodiazepine scaffolds, initially investigated for their anxiolytic properties with reduced sedative effects compared to classical benzodiazepines. Earlier compounds like bretazenil and ocinaplon demonstrated that partial agonism or subtype selectivity could dissociate therapeutic effects from adverse outcomes [3]. Building on this foundation, researchers synthesized KRM-III as part of a focused effort to optimize imidazodiazepines for enhanced receptor subtype specificity, particularly toward α23-GABAARs over α1-containing receptors—a strategy aimed at minimizing sedation while retaining immunomodulatory potential [3].

The compound’s design was further influenced by oncology-focused benzodiazepine derivatives such as KRM-II-08, which demonstrated potent pro-apoptotic effects in medulloblastoma models through GABAAR-mediated chloride flux dysregulation [1]. KRM-III integrated these pharmacological insights but prioritized chemical features associated with neural-immune crosstalk over direct cytotoxicity. Its synthesis date coincides with the broader resurgence of GABAkines in drug discovery (post-2019), marked by FDA approval of brexanolone and renewed interest in non-sedating neuroimmunomodulators [3].

Structural Position of KRM-III Within the Imidazodiazepine Series

KRM-III belongs to the 5-phenyl-1H-imidazo[1,5-a][1,4]diazepine core family, characterized by a fusion of diazepine and imidazole rings. This scaffold diverges from classical 1,4-benzodiazepines (e.g., diazepam) through:

  • Heterocyclic Replacement: Substitution of benzene with imidazole enhances hydrogen-bonding capacity and metabolic stability.
  • Chiral Center: The C3 position features an (S)-methyl group, a critical determinant for GABAAR subtype selectivity [2] [3].
  • Pendent Modifications: Unlike earlier KOR-preferring analogs (e.g., GL-I-30), KRM-III incorporates a pyridine ring at R1 and a primary amide at R2> (Table 1). These groups significantly reduce κ-opioid receptor (KOR) affinity (Ki > 500 nM) while maintaining sub-micromolar GABAAR binding [2].

Table 1: Structural Features Driving KRM-III's Target Selectivity

CompoundR₁R₂KOR Ki (nM)GABAAR Ki (nM)Key Selectivity Shift
GL-I-30HC≡Ct-BuO27177KOR-preferring
SH-I-048BBrEtO6396Balanced affinity
KRM-IIIPyridin-3-ylCONH₂>500110GABAAR-selective

SAR data from opioid receptor binding assays (n=70+ analogs) revealed that primary amides (e.g., CONH2) at R2 abolish KOR binding but preserve GABAAR interaction. Pyridine substitutions at R1 further diminish activity at opioid receptors while introducing electrostatic interactions at GABAAR interfacial binding sites [2] [3]. Electrophysiological studies confirm KRM-III’s positive allosteric modulation at α235-GABAARs with minimal effects on α1-containing subtypes—a profile linked to reduced sedation in preclinical models [3].

Rationale for Targeting Immune and Neurological Pathways

KRM-III’s therapeutic rationale stems from converging evidence of GABAAR involvement in neuroimmune regulation:

Neural-Immune Crosstalk

GABAARs are expressed on non-neuronal cells, including lymphocytes, microglia, and macrophages. Activation inhibits pro-inflammatory signaling pathways (e.g., NF-κB, TNF-α) and reduces cytokine production (IL-6, IL-1β) in activated immune cells [1] [4]. KRM-III leverages this by modulating peripheral immune responses without requiring CNS penetration—addressing limitations of earlier GABAkines. Transcriptomic analyses of immune cells exposed to GABAAR modulators show downregulation of genes in the TNF-α pathway (e.g., TNFAIP3, NFKBIA), suggesting a direct anti-inflammatory mechanism [4] [5].

Tumor Microenvironment Modulation

In oncology contexts, GABAAR activation induces apoptosis in neural-derived malignancies. Group 3 medulloblastomas overexpress α5-GABAAR subunits (~1,000 receptors/cell), making them susceptible to benzodiazepine-induced chloride flux dysregulation. This triggers mitochondrial depolarization and TP53-mediated apoptosis [1]. While KRM-III lacks the cytotoxicity of earlier analogs (e.g., KRM-II-08), its α5-GABAAR activity may still influence tumor-associated immune cells—particularly microglia that express GABAARs and contribute to immunosuppressive microenvironments in glioblastoma [6].

Neuroinflammation Control

Chronic neuroinflammation involves microglial activation and subsequent neuronal hyperexcitability. KRM-III’s preferential binding to α23-GABAARs on microglia may suppress neurotoxic reactivity states without impairing neuronal α1-GABAARs. This aligns with research showing that α5-selective compounds (e.g., QH-II-066) reduce microglial IL-1β secretion >70% in LPS-challenged models [1] [6].

Table 2: Pathway Targets of KRM-III in Neuroimmune Disorders

PathwayTarget CellsFunctional OutcomeEvidence Level
GABAAR-Cl- fluxNeurons, MicrogliaMembrane hyperpolarization; Reduced excitabilityElectrophysiology [1] [3]
TNF-α/NF-κBMacrophages, T-cellsDownregulation of IL-6, IL-1β, TNF-αTranscriptomics [4] [5]
p53-BAD apoptosisCancer cells (α5-GABAAR+)Mitochondrial depolarization; Caspase activationCell viability assays [1]
TIM-3/BAT3 axisExhausted T-cellsRestored TCR signaling (theorized)Glioblastoma microenvironments [6]

KRM-III thus occupies a unique niche: a GABAAR-preferring ligand engineered to modulate pathological neuroimmune interactions while avoiding sedation (α1 sparing) and KOR-related side effects (amide/pyridine modifications). Its development reflects a deliberate shift from purely neurological applications toward diseases where immune dysregulation originates from neural pathways [2] [3] [6].

Properties

CAS Number

79220-94-3

Product Name

KRM-III

IUPAC Name

3,5-diphenyl-1H-imidazole-2-thione

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18)

InChI Key

QKOAQVKXZJFMET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1,4-diphenyl-2-mercaptoimidazole
KRM III
KRM-III

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.